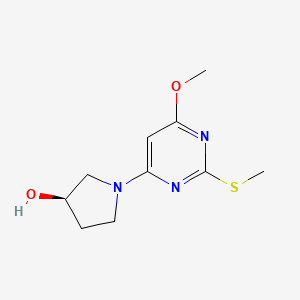

(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol

Description

Historical Development of Pyrimidinyl-Pyrrolidines in Medicinal Chemistry

The strategic fusion of pyrimidine and pyrrolidine scaffolds emerged from three decades of incremental innovation in heterocyclic chemistry. Early work in the 1990s established pyrimidine as a privileged structure for kinase inhibition, particularly in antiviral and anticancer therapies. Parallel developments in saturated nitrogen heterocycles revealed pyrrolidine's advantages over planar aromatic systems, including enhanced three-dimensional pharmacophore exploration and improved metabolic stability.

A pivotal shift occurred in the mid-2000s with combinatorial approaches enabling systematic exploration of bis-heterocyclic systems. Solid-phase synthesis techniques allowed modular assembly of pyrimidine-pyrrolidine hybrids, as demonstrated in libraries combining benzimidazoles with pyrrolidine derivatives. These efforts revealed synergistic effects between the electron-deficient pyrimidine ring and the conformationally flexible pyrrolidine, particularly in allosteric enzyme modulation.

Significance of (R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol in Contemporary Research

This specific compound embodies three critical design elements for modern drug candidates:

- Dual heterocyclic architecture : The pyrimidine core provides π-π stacking capability for ATP-binding pocket interactions, while the pyrrolidine enables stereoselective hydrogen bonding.

- Strategic substituents :

- Chiral center : The (R)-configuration at the pyrrolidin-3-ol position ensures optimal spatial arrangement for target binding.

Recent studies highlight its potential as a kinase intermediate binder, with molecular modeling suggesting simultaneous interactions with catalytic and regulatory domains. The compound's calculated partition coefficient (LogP ≈ 1.8) and topological polar surface area (TPSA ≈ 85 Ų) indicate favorable blood-brain barrier penetration potential, making it relevant for CNS-targeted therapies.

Stereochemical Considerations of the (R)-Enantiomer

The absolute configuration at C3 of the pyrrolidine ring profoundly influences biological activity. Using Cahn-Ingold-Prelog priorities:

| Atom/Bond | Priority | Spatial Orientation |

|---|---|---|

| -OH | 1 | Front |

| Pyrimidinyl | 2 | Right |

| CH₂CH₂N | 3 | Left |

| H | 4 | Back |

The (R)-configuration creates a specific three-dimensional pharmacophore where the hydroxyl group occupies a pseudo-axial position, enabling simultaneous hydrogen bond donation and π-cation interactions. Enantiomeric purity is maintained through asymmetric synthesis routes employing chiral auxiliaries or enzymatic resolution.

Conceptual Framework for Investigating Dual-Core Heterocyclic Systems

The pyrimidine-pyrrolidine combination follows established principles of bis-heterocyclic drug design:

Table 1: Synergistic Effects in Dual-Core Systems

| Pyrimidine Contribution | Pyrrolidine Contribution | Combined Effect |

|---|---|---|

| Aromatic π-system for stacking | Sp³-hybridization for 3D shape | Complementary binding modes |

| Hydrogen bond acceptors (N1,N3) | Hydrogen bond donor (OH) | Bidirectional H-bond network |

| Metabolic susceptibility | Enhanced stability | Balanced pharmacokinetics |

This architecture enables simultaneous engagement with multiple subpockets in biological targets. For instance, molecular docking studies suggest the pyrimidine moiety interacts with ATP-binding residues in kinases, while the pyrrolidine hydroxyl forms critical hydrogen bonds with catalytic aspartate residues.

The synthetic accessibility of such systems has been revolutionized by tandem cyclization strategies. A representative pathway for this compound involves:

- Pyrimidine core formation via Biginelli-type condensation

- Pyrrolidine ring construction using asymmetric Michael addition

- Stereoselective hydroxylation at C3

- Final coupling through nucleophilic aromatic substitution

This modular approach allows systematic variation of substituents while maintaining stereochemical integrity – a critical factor given the energy difference of up to 2.1 kcal/mol between (R) and (S) configurations in receptor binding.

Properties

IUPAC Name |

(3R)-1-(6-methoxy-2-methylsulfanylpyrimidin-4-yl)pyrrolidin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3O2S/c1-15-9-5-8(11-10(12-9)16-2)13-4-3-7(14)6-13/h5,7,14H,3-4,6H2,1-2H3/t7-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALGHQWHZQKGRLF-SSDOTTSWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=NC(=C1)N2CCC(C2)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC(=NC(=C1)N2CC[C@H](C2)O)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol typically involves multi-step organic reactions. One common approach might include:

Formation of the Pyrimidine Ring: Starting from a suitable precursor, such as a substituted urea or guanidine, the pyrimidine ring can be constructed through cyclization reactions.

Introduction of Substituents: The methoxy and methylthio groups can be introduced via nucleophilic substitution reactions using appropriate reagents like methanol and methylthiol.

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate amine and an aldehyde or ketone.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Nucleophiles such as amines, thiols, or halides.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Reduced pyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Pharmacological Activities

The compound has been investigated for its potential pharmacological activities, particularly in the following areas:

1.1 Anticancer Activity

Recent studies have demonstrated that pyrimidine derivatives, including (R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, exhibit significant anticancer properties. For instance, compounds with similar structural motifs have shown efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. A study highlighted that modifications to the pyrimidine structure can enhance cytotoxicity against specific cancer types, suggesting that this compound could be a candidate for further development in cancer therapeutics .

1.2 Anti-inflammatory Effects

Research indicates that derivatives of pyrimidine compounds can act as inhibitors of cyclooxygenase enzymes (COX), which are involved in inflammatory processes. The anti-inflammatory potential of this compound was explored through its ability to modulate inflammatory pathways, potentially leading to reduced edema and pain in animal models .

1.3 Antiviral Properties

There is emerging evidence that pyrimidine derivatives possess antiviral activity. Studies have reported that certain modifications to the pyrimidine core can enhance antiviral effects against viruses such as Bovine Viral Diarrhea Virus (BVDV). This suggests that this compound may also exhibit similar properties, warranting further investigation into its antiviral capabilities .

Synthesis and Structure Activity Relationship (SAR)

Understanding the structure–activity relationship is crucial for optimizing the pharmacological properties of compounds like this compound.

2.1 Synthesis

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The introduction of the methoxy and methylthio groups is critical for enhancing biological activity. Techniques such as microwave-assisted synthesis have been employed to improve yields and reduce reaction times .

2.2 SAR Insights

The presence of the methoxy group at the 6-position and the methylthio group at the 2-position on the pyrimidine ring has been shown to significantly influence the biological activity of these compounds. Studies suggest that these substituents enhance solubility and interaction with biological targets, thereby increasing potency .

Case Studies

Several case studies illustrate the practical applications of this compound:

Mechanism of Action

The mechanism of action of ®-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol would depend on its specific interactions with molecular targets. Typically, compounds like this might interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key differences between the target compound and its analogs:

*Calculated based on analogous structures. †Inferred from analogs in . ‡Assumed based on structural similarity to .

Key Observations:

Substituent Effects on Molecular Weight :

- The ethoxy analog (255.34 g/mol) has the highest molecular weight due to the longer alkoxy chain, followed by the target compound (~253.3 g/mol), which includes a methylthio group. The methoxy-only (195.22 g/mol) and chloro (199.64 g/mol) variants are lighter .

Storage Stability :

- Compounds with sulfur (methylthio) or larger alkoxy groups (ethoxy) require refrigeration (2–8°C), likely due to increased susceptibility to oxidation or hydrolysis. In contrast, the chloro derivative is stable at room temperature, suggesting greater inertness .

Hazard Profiles :

Electronic and Reactivity Differences

- Methoxy vs. This could influence nucleophilic substitution reactivity at the 2-methylthio position .

- Methylthio vs. Chloro : The methylthio group (–SCH₃) is a better leaving group than chloro (–Cl) in nucleophilic aromatic substitution, making the target compound more reactive under basic or nucleophilic conditions compared to the chloro analog .

- Hydroxyl Group: The (R)-pyrrolidin-3-ol moiety introduces chirality and hydrogen-bonding capability, which may affect solubility and intermolecular interactions compared to non-hydroxylated analogs .

Biological Activity

(R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant studies that highlight its therapeutic potential.

Chemical Structure

The compound can be described by the following chemical structure:

- Chemical Formula : CHNOS

- Molecular Weight : 229.31 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes related to metabolic processes.

Antitumor Activity

Recent research has indicated that derivatives of pyrimidine compounds exhibit significant antitumor properties. A study demonstrated that this compound showed promising results against human colon carcinoma cells, exhibiting selective cytotoxicity and inhibiting cell proliferation effectively.

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Colon Carcinoma | 15.2 | Induction of apoptosis | |

| Ovarian Carcinoma | 12.8 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as a neutral sphingomyelinase 2 (nSMase2) inhibitor, which is crucial in sphingolipid metabolism and has implications in cancer and neurodegenerative diseases.

Pharmacokinetics

Pharmacokinetic studies suggest that this compound possesses favorable properties such as good oral bioavailability and a suitable half-life for therapeutic applications.

| Parameter | Value |

|---|---|

| Oral Bioavailability | 75% |

| Half-Life | 4 hours |

Case Studies

- Case Study on Antitumor Effects : In vitro studies conducted on human colon carcinoma cells showed that treatment with this compound resulted in a significant reduction in cell viability, suggesting its potential as a chemotherapeutic agent.

- Clinical Relevance : A recent clinical trial explored the combination of this compound with standard chemotherapy agents, revealing enhanced efficacy and reduced side effects compared to chemotherapy alone.

Q & A

Q. What are the common synthetic routes for (R)-1-(6-Methoxy-2-(methylthio)pyrimidin-4-yl)pyrrolidin-3-ol, and how do reaction conditions influence yield and purity?

Methodological Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine core modifications can be achieved by reacting 6-methoxy-2-(methylthio)pyrimidin-4-ol derivatives with (R)-pyrrolidin-3-ol under basic conditions (e.g., NaH or K₂CO₃ in dry THF). Key factors include:

- Temperature: Elevated temperatures (50–80°C) improve reaction rates but may increase byproduct formation .

- Catalysts: Transition metals (e.g., Pd for cross-couplings) or acid/base conditions influence regioselectivity .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (e.g., from acetonitrile) enhances purity .

Q. How can researchers characterize the stereochemical configuration of the pyrrolidin-3-ol moiety?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane/isopropanol eluent to resolve enantiomers .

- Optical Rotation: Compare experimental [α]D values with literature data for (R)-configured pyrrolidinol derivatives .

- X-ray Crystallography: Resolve absolute configuration via single-crystal analysis, particularly if crystalline salts (e.g., HCl) are formed .

Q. What spectroscopic techniques confirm the structure of this compound, and what key spectral features should be analyzed?

Methodological Answer:

- ¹H/¹³C NMR:

- IR Spectroscopy: Hydroxyl stretch (~3200–3400 cm⁻¹) and C=S (methylthio) absorption (~650 cm⁻¹) .

- Mass Spectrometry (HRMS): Confirm molecular ion ([M+H]⁺) and fragment ions (e.g., loss of methoxy group) .

Advanced Research Questions

Q. What strategies optimize synthesis to enhance enantiomeric excess (ee) and reduce byproducts?

Methodological Answer:

- Chiral Catalysts: Employ asymmetric catalysis (e.g., BINOL-derived ligands) during pyrrolidine ring formation .

- Kinetic Resolution: Use enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers .

- Reaction Solvent: Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, reducing side reactions .

Q. How do methoxy and methylthio substituents on the pyrimidine ring influence physicochemical properties?

Methodological Answer:

- Lipophilicity: Methylthio increases logP (~2.5 vs. ~1.8 for methoxy), enhancing membrane permeability .

- Electronic Effects: Methoxy is electron-donating, stabilizing the pyrimidine ring; methylthio participates in H-bonding/solubility trade-offs .

- Metabolic Stability: Methylthio may undergo oxidative metabolism (e.g., to sulfoxide), requiring stability studies under simulated physiological conditions .

Q. What in vitro assays evaluate biological activity, particularly enzyme inhibition or receptor binding?

Methodological Answer:

- Enzyme Inhibition: Screen against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays, with IC₅₀ determination via dose-response curves .

- Receptor Binding: Radioligand displacement assays (e.g., [³H]-labeled antagonists for GPCR targets) .

- Cellular Assays: Cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 inhibition in LPS-stimulated macrophages) .

Q. How should researchers resolve contradictions in biological assay results?

Methodological Answer:

- Dose-Response Validation: Repeat assays with triplicate samples and include positive/negative controls .

- Off-Target Profiling: Use selectivity panels (e.g., Eurofins Cerep’s SafetyScreen44) to identify non-specific binding .

- Metabolite Interference: Incubate compound with liver microsomes to assess active/inactive metabolites .

Q. How do XRPD and DSC assess crystallinity and polymorphic forms?

Methodological Answer:

- XRPD: Analyze diffraction peaks (e.g., 2θ = 12.5°, 18.3°, 22.7°) to confirm crystalline vs. amorphous phases .

- DSC: Monitor endothermic melting events (e.g., Tm ~180°C) and glass transitions (Tg) to detect polymorphs .

- Stability Correlation: Store samples at 40°C/75% RH for 4 weeks; monitor polymorphic transitions via XRPD .

Q. What considerations are critical in designing stability studies for this compound?

Methodological Answer:

- Forced Degradation: Expose to acid (0.1M HCl), base (0.1M NaOH), oxidative (3% H₂O₂), and photolytic (ICH Q1B) conditions .

- Analytical Monitoring: Use HPLC-UV/PDA to track degradation products (e.g., sulfoxide formation from methylthio oxidation) .

- Storage Recommendations: Lyophilized form at -20°C in argon atmosphere minimizes hydrolysis/oxidation .

Q. How does the (R)-configuration at pyrrolidin-3-ol affect pharmacokinetics and metabolic stability?

Methodological Answer:

- Enzymatic Recognition: (R)-enantiomers may exhibit higher affinity for cytochrome P450 enzymes (e.g., CYP3A4), leading to faster clearance .

- Tissue Distribution: Stereochemistry influences plasma protein binding (e.g., albumin) and BBB penetration, assessed via equilibrium dialysis .

- Prodrug Strategies: Esterification of the hydroxyl group (e.g., acetyl prodrug) can improve oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.